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molecular formula C10H11NO B8689198 2-Formylaminoindane CAS No. 24445-43-0

2-Formylaminoindane

Cat. No. B8689198
M. Wt: 161.20 g/mol
InChI Key: AQZTVRSXYOQPOA-UHFFFAOYSA-N
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Patent
US05030652

Procedure details

To a solution of 2-aminoindan (19.95 g) in tetrahydrofuran is added an solution of 2M acetic acid-formic acid anhydride in tetrahydrofuran under ice cooling, and the mixture is reacted at room temperature. To the reaction mixture is added water, and then, the solvent is distilled off, and the residue is extracted with ethyl acetate. After distilling off the solvent, the residue is recrystallized from ethyl acetate - n-hexane to give 2-formylaminoindan (19.02 g).
Quantity
19.95 g
Type
reactant
Reaction Step One
Name
acetic acid formic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1.[C:11](O)(=[O:13])C.C(OC=O)=O.O>O1CCCC1>[CH:11]([NH:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
19.95 g
Type
reactant
Smiles
NC1CC2=CC=CC=C2C1
Name
acetic acid formic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.C(=O)OC=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is reacted at room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethyl acetate - n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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